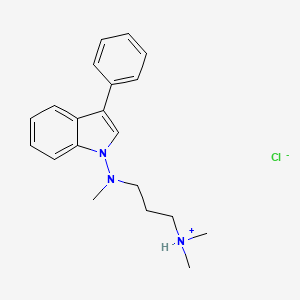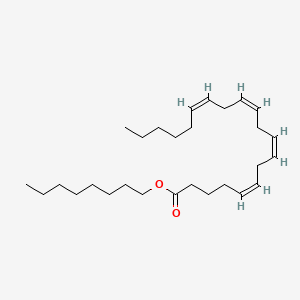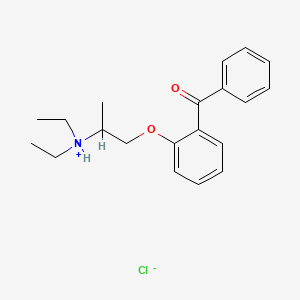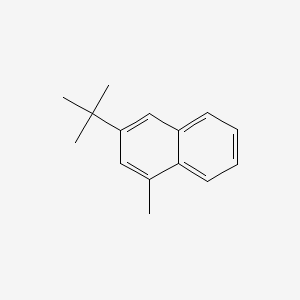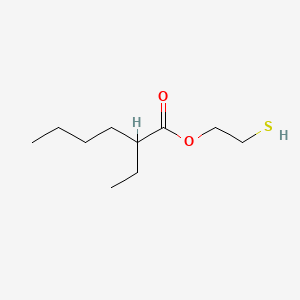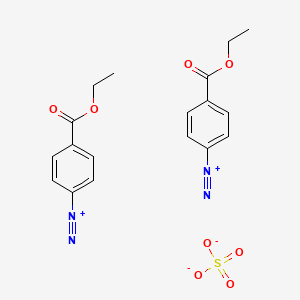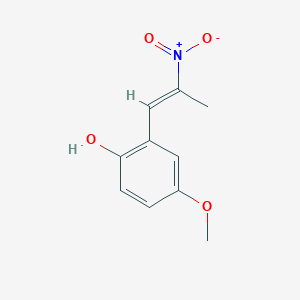
1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene is an organic compound with the molecular formula C10H11NO4 It is a nitroalkene derivative, characterized by the presence of a nitro group (-NO2) and a hydroxy group (-OH) attached to a methoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene can be synthesized through the condensation of 2-hydroxy-5-methoxybenzaldehyde with nitroethane in the presence of a base such as ammonium acetate. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 1-(2-Hydroxy-5-methoxyphenyl)-2-aminopropane.
Oxidation: 1-(2-Hydroxy-5-methoxyphenyl)-2-nitroacetone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives are explored for potential pharmacological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The hydroxy and methoxy groups contribute to the compound’s overall reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxy-5-methoxyphenyl)ethanone: Similar structure but lacks the nitro group.
2-Hydroxy-5-methoxyacetophenone: Another related compound with a similar phenyl ring structure.
Uniqueness
1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene is unique due to the presence of both a nitro group and a hydroxy group on the methoxyphenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
4-methoxy-2-[(E)-2-nitroprop-1-enyl]phenol |
InChI |
InChI=1S/C10H11NO4/c1-7(11(13)14)5-8-6-9(15-2)3-4-10(8)12/h3-6,12H,1-2H3/b7-5+ |
InChI Key |
BQEJQPOSCPXSJC-FNORWQNLSA-N |
Isomeric SMILES |
C/C(=C\C1=C(C=CC(=C1)OC)O)/[N+](=O)[O-] |
Canonical SMILES |
CC(=CC1=C(C=CC(=C1)OC)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


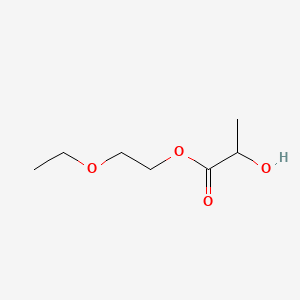
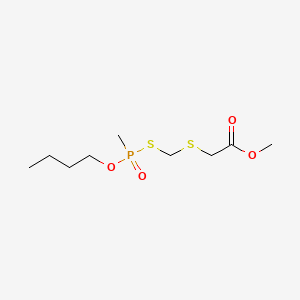
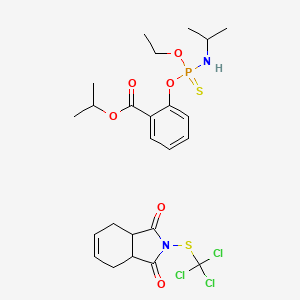
![8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13766977.png)

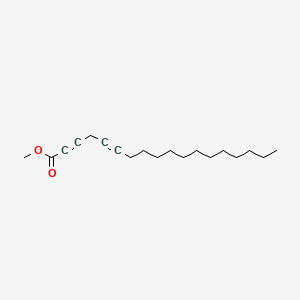
![1-[6,7-Dimethoxy-1-(4-nitro-phenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-ethanone](/img/structure/B13766999.png)
